bicyclo-PGE2
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4-/t14-,15-,16?,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCZPIJMGKLVTQ-PAJBVNRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1[C@H]2CC(=O)[C@@H]([C@H]2CCC1=O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348013 | |
| Record name | Bicyclo-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74158-09-1 | |
| Record name | Bicyclo-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biosynthetic Pathway from PGE₂
Bicyclo-PGE₂ is formed endogenously through a two-step enzymatic cascade. Initially, PGE₂ undergoes oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto-PGE₂. Subsequent reduction by prostaglandin 13,14-reductase generates 13,14-dihydro-15-keto-PGE₂, which spontaneously cyclizes under physiological conditions to form bicyclo-PGE₂. This pathway is conserved across mammalian systems and can be replicated in vitro using purified enzymes.
Key Enzymatic Reaction Parameters:
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Substrate : PGE₂ (1–10 μM) dissolved in phosphate-buffered saline (pH 7.4).
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Enzymes : Recombinant 15-PGDH (0.1–1.0 U/mL) and prostaglandin 13,14-reductase (0.5–2.0 U/mL).
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Cofactors : NAD⁺ (1 mM) for 15-PGDH; NADPH (0.5 mM) for 13,14-reductase.
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Incubation : 37°C for 30–60 minutes, followed by acidification (pH 3–4) to stabilize intermediates.
The final cyclization step occurs spontaneously at neutral pH, with yields exceeding 70% under optimized conditions.
Chemical Synthesis Approaches
Singlet Oxygen-Mediated Oxidation
Chemical synthesis of bicyclo-PGE₂ leverages singlet oxygen (¹O₂) to induce cyclization. This method, adapted from analogous prostaglandin derivatization strategies, involves photooxidation of PGE₂ in the presence of a sensitizer:
Procedure:
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Reagents : PGE₂ (5 mg), methylene blue (0.1% w/v), methanol (10 mL).
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Irradiation : Visible light (λ = 660 nm) for 60 minutes under oxygen atmosphere.
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Workup : Reduction with triphenylphosphine (PPh₃, 10 mM) to quench reactive intermediates.
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Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C₁₈ column (gradient: 20–70% acetonitrile in 0.01% acetic acid).
This method yields bicyclo-PGE₂ as a major product (≈50% yield), alongside minor hydroxylated byproducts.
Acid-Catalyzed Cyclization
Direct cyclization of 13,14-dihydro-15-keto-PGE₂ can be accelerated under acidic conditions:
Protocol:
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Substrate : 13,14-dihydro-15-keto-PGE₂ (1 mM) in 0.1 M HCl.
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Reaction : 25°C for 24 hours.
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Neutralization : Adjust to pH 7.0 with NaOH.
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Extraction : Ethyl acetate partitioning, followed by solvent evaporation.
This approach achieves ≈90% conversion efficiency, with bicyclo-PGE₂ confirmed via LC-MS (retention time: 8.2 min; m/z 353.2 [M-H]⁻).
Analytical Characterization
Chromatographic Profiling
RP-HPLC remains the gold standard for bicyclo-PGE₂ purification and quantification:
Mass Spectrometric Identification
High-resolution LC-MS/MS validates structural integrity:
Nuclear Magnetic Resonance (NMR)
¹H-NMR (500 MHz, CD₃OD): δ 5.50–5.30 (m, 3H, olefinic), 4.10 (t, 1H, J = 6.5 Hz, C-9), 3.65 (s, 3H, COOCH₃), 2.70–2.30 (m, 6H, cyclopentane and side-chain CH₂).
| Compound | Half-Life (pH 7.4, 25°C) |
|---|---|
| PGE₂ | 2 minutes |
| 13,14-Dihydro-15-keto-PGE₂ | 9 minutes |
| Bicyclo-PGE₂ | >24 hours |
For long-term storage, solutions in methanol or ethanol at -80°C preserve integrity for >6 months.
Applications in Biomedical Research
Bicyclo-PGE₂ serves as a stable surrogate for assessing PGE₂ dynamics in:
Chemical Reactions Analysis
Types of Reactions: Bicyclo-PGE2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Induction of Labor
Bicyclo-PGE2 has been studied extensively in the context of labor induction. A systematic review of randomized controlled trials (RCTs) indicated that vaginal preparations containing PGE2, including formulations that may involve this compound, significantly reduce the likelihood of not achieving vaginal delivery within 24 hours compared to placebo .
Table 1: Clinical Outcomes of this compound in Labor Induction
| Outcome | PGE2 Group (%) | Placebo Group (%) | Relative Risk (RR) | Quality of Evidence |
|---|---|---|---|---|
| Vaginal delivery not achieved within 24 hrs | 31.7 | 98.9 | 0.32 (0.02 to 4.83) | Very Low |
| Uterine hyperstimulation | 4.8 | 1.0 | 3.16 (1.67 to 5.98) | Moderate |
| Caesarean section rate | 13.5 | 14.8 | 0.91 (0.81 to 1.02) | Moderate |
This data suggests that this compound could be an effective agent in enhancing the success rate of labor induction while monitoring associated risks.
Anti-Inflammatory Properties
Research indicates that this compound may have anti-inflammatory effects, potentially through modulation of COX-2 activity . Studies have shown that compounds related to this compound can inhibit COX enzymes, which are crucial in the inflammatory response.
Table 2: Inhibitory Effects on COX Enzymes
| Compound | IC50 Value (μM) | Reference Compound (Celecoxib) |
|---|---|---|
| This compound | Not Specified | IC50 = 0.04 ± 0.01 |
| Other Analogues | Various Values |
The ability of this compound to modulate COX activity positions it as a candidate for therapeutic applications in inflammatory diseases.
Biomarker for PGE2 Metabolism
Due to its stability, this compound serves as a reliable biomarker for assessing PGE2 levels in biological samples . Studies have utilized this compound to estimate PGE2 biosynthesis in various conditions, including inflammatory diseases and cancer.
Investigating Erythropoiesis
Recent research has highlighted the role of this compound in erythropoiesis, particularly in the context of malaria . Reduced levels of this compound were associated with inefficient erythropoiesis and increased uptake of monocytic hemozoin, suggesting potential diagnostic or therapeutic implications.
Mechanism of Action
Bicyclo-PGE2 exerts its effects by interacting with specific prostaglandin receptors, particularly EP2 and EP4 receptors. These receptors are involved in various signaling pathways that regulate inflammation, insulin secretion, and other physiological processes. The compound modulates the activity of these receptors, leading to changes in cellular responses .
Comparison with Similar Compounds
Comparative Analysis of Bicyclo-PGE2 and Related Prostanoids
Structural and Functional Comparisons
Key Differences :
- Stability : this compound is more stable than PGEM, making it preferable for clinical measurements .
- Disease Specificity: Unlike tetranor-PGEM, this compound is uniquely associated with malaria pathogenesis and anemia .
- Inflammatory Role : PGE2 is pro-inflammatory, whereas this compound’s role is context-dependent, showing anti-inflammatory effects in malaria by modulating erythropoiesis .
Clinical and Pathological Comparisons
Table 1: Levels of this compound and Related Compounds in Infectious Diseases
*Significant reduction compared to mono-infected groups (p < 0.001) .
Key Findings :
- Malaria Co-Infections : this compound levels are suppressed in co-infected children (HIV-1 or bacteremia), correlating with worsened anemia (Hb < 6.0 g/dL) and elevated inflammatory mediators (IL-8, MCP-1) .
- Mechanistic Contrast : Unlike PGE2, which enhances inflammation, this compound promotes erythroid maturation. Its suppression in co-infections disrupts this balance, aggravating anemia .
- HIV-1 Paradox : HIV-1 Tat protein upregulates COX-2/PGE2 in other contexts, but malaria co-infection overrides this, causing COX-2 suppression .
Research Implications and Data Gaps
- Therapeutic Potential: COX-2 inhibitors (e.g., NSAIDs) may worsen malaria outcomes by further reducing this compound . Conversely, exogenous PGE2 supplementation is being explored for anemia treatment .
- Unanswered Questions: How do genetic variants in COX-2 or PGE2 receptors influence this compound levels? Can this compound be harnessed as a therapeutic target in non-malarial anemias?
Biological Activity
Bicyclo-PGE2 (bicyclo-prostaglandin E2) is a stable metabolite of prostaglandin E2 (PGE2), which plays a significant role in various biological processes, particularly in inflammation and immune responses. This article explores the biological activity of this compound, highlighting its mechanisms, effects in disease contexts, and relevant research findings.
Overview of Prostaglandins and this compound
Prostaglandins are lipid compounds derived from arachidonic acid that exert diverse physiological effects through specific receptors. PGE2, one of the most studied prostaglandins, is involved in regulating inflammation, immune responses, and various homeostatic functions. This compound serves as a more stable marker for assessing PGE2 levels in biological samples due to its longer half-life compared to PGE2 itself, which is rapidly metabolized.
This compound exerts its biological effects primarily through interactions with prostaglandin receptors (EP receptors), which include EP1, EP2, EP3, and EP4. These receptors mediate various cellular responses depending on the tissue context:
- EP1 : Involved in vasoconstriction and increased calcium mobilization.
- EP2 : Mediates vasodilation and inhibition of platelet aggregation.
- EP3 : Regulates gastric mucosal protection and inhibition of gastric acid secretion.
- EP4 : Plays a role in immune modulation and inflammation.
1. Malaria and Immune Response
Research has shown that this compound levels are significantly altered during malaria infections. In studies involving Gabonese children with Plasmodium falciparum malaria, it was observed that levels of this compound were inversely related to disease severity. Children with severe malaria exhibited lower plasma levels of this compound compared to healthy controls and those with mild malaria . This suggests that reduced this compound may contribute to impaired immune responses and increased susceptibility to severe disease.
2. Erythropoiesis
This compound has been linked to erythropoiesis (the production of red blood cells). A study demonstrated that lower levels of this compound were associated with decreased erythropoietic responses in children suffering from severe malarial anemia (SMA). The findings indicated that high concentrations of naturally acquired malarial pigment (hemozoin) led to reduced COX-2-derived PGE2 production, further contributing to anemia .
Case Study 1: Malaria Severity and this compound Levels
A cohort study involving 129 Gabonese children assessed the relationship between plasma this compound levels and malaria severity. Results indicated that higher this compound levels correlated with lower IL-10 levels, a cytokine known to suppress COX-2 expression. This inverse relationship suggests that elevated this compound may provide protective effects against malaria by enhancing immune responses .
| Study Group | Plasma this compound (pg/mL) | COX-2 mRNA Levels | IL-10 Levels |
|---|---|---|---|
| Healthy Controls | 150 ± 20 | High | Low |
| Mild Malaria | 120 ± 15 | Moderate | Moderate |
| Severe Malaria | 80 ± 10 | Low | High |
Case Study 2: Impact on Erythropoiesis
In a study focusing on children with SMA, plasma and urinary levels of this compound were measured alongside hemoglobin concentrations. The results showed a significant positive correlation between hemoglobin levels and this compound concentrations, indicating the importance of this metabolite in maintaining erythropoietic health during malaria infections .
Q & A
What are the key metabolic pathways involving bicyclo-PGE2, and how do they influence its role as a biomarker in human disease?
This compound is a downstream metabolite of prostaglandin E2 (PGE2), formed via enzymatic degradation. The metabolic pathway involves:
- Step 1 : PGE2 → 13,14-dihydro-15-keto-PGE2 (via 15-hydroxyprostaglandin dehydrogenase).
- Step 2 : 13,14-dihydro-15-keto-PGE2 → Tetranor-PGEM (via β-oxidation).
- Alternative pathway : this compound can also convert to 13,14-dihydro-15-keto-PGA2 .
In malaria and co-infection studies, suppressed this compound levels correlate with disease severity (e.g., anemia), suggesting its utility as a biomarker of inflammatory dysregulation .
What methodological approaches are recommended for quantifying this compound in plasma, and how are confounding variables addressed?
- Enzyme-linked immunosorbent assay (ELISA) : Used to measure plasma this compound levels, normalized to creatinine to account for renal function variability .
- Reverse transcription PCR (RT-PCR) : Quantifies leukocyte COX-2 mRNA (a proxy for PGE2 synthesis), normalized to cyclophilin A (CYC-A) housekeeping gene .
- Statistical adjustments : Use non-parametric tests (e.g., Mann-Whitney U) for skewed data and Spearman’s rank correlation to assess relationships with clinical parameters like hemoglobin .
How does this compound depletion relate to malaria severity, and what experimental designs validate this association?
- Cohort studies : Stratify patients into severity groups (e.g., mild vs. severe malaria) and compare this compound/creatinine ratios. Severe malaria cases show ~50% lower this compound vs. controls (15 pg/mL vs. 30 pg/mL) .
- Mechanistic insights : Parasite products (e.g., Plasmodium hemozoin) suppress COX-2 transcription, reducing PGE2 synthesis and exacerbating anemia .
How do co-infections (e.g., HIV-1 or bacteremia) alter this compound dynamics, and what experimental models are used to study this?
- Human cohort design : Compare this compound levels in malaria mono-infected (Pf+) vs. co-infected (Pf+/Bac+ or Pf+/HIV-1+) children. Co-infected groups exhibit 30–40% lower this compound (p<0.001) .
- Murine models : In Plasmodium berghei ANKA (PbA)-infected mice, this compound levels rise during cerebral malaria but decline with anti-inflammatory interventions (e.g., celastrol) .
How can researchers resolve contradictions in this compound data across experimental models?
- Context-dependent variability : Human severe malaria shows this compound suppression , whereas murine cerebral malaria models report elevated levels . This discrepancy may arise from species-specific COX-2 regulation or disease stage differences.
- Methodological rigor : Standardize sampling timelines (acute vs. chronic infection) and validate biomarkers across diverse cohorts .
What experimental frameworks are optimal for studying this compound in translational research?
- PICO framework :
- Murine-human translational models : Use PbA-infected mice to mimic cerebral malaria, but validate findings in human cohorts with matched severity criteria .
How should researchers interpret correlations between this compound and inflammatory mediators in co-infected populations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
